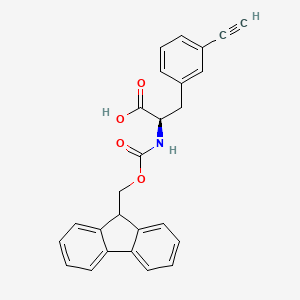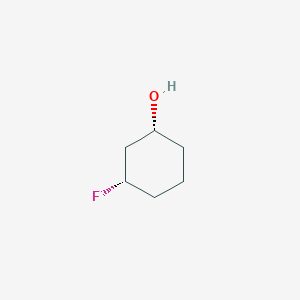
4,4-Bis(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(fluoromethyl)piperidine is a fluorinated piperidine derivative with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . The incorporation of fluorine atoms into organic molecules often results in unique physicochemical properties, making fluorinated compounds valuable in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 4,4-Bis(fluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of piperidine derivatives using fluorinating agents under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
4,4-Bis(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Bis(fluoromethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Bis(fluoromethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects . The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
4,4-Bis(fluoromethyl)piperidine can be compared with other fluorinated piperidine derivatives, such as 4,4-Bis(trifluoromethyl)piperidine and 4-(4-fluorobenzyl)piperidine . These compounds share similar structural features but differ in their fluorine substitution patterns, leading to variations in their physicochemical properties and biological activities .
Properties
Molecular Formula |
C7H13F2N |
|---|---|
Molecular Weight |
149.18 g/mol |
IUPAC Name |
4,4-bis(fluoromethyl)piperidine |
InChI |
InChI=1S/C7H13F2N/c8-5-7(6-9)1-3-10-4-2-7/h10H,1-6H2 |
InChI Key |
CTJRZENDPUMHAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CF)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12994349.png)
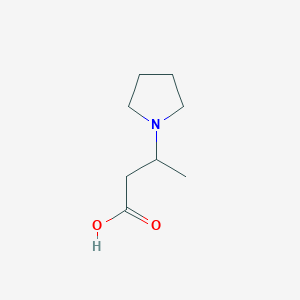
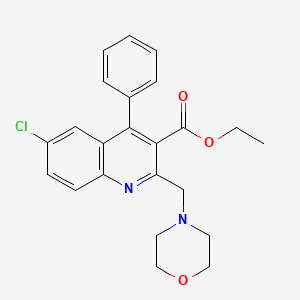
![[1,3]Dioxolo[4,5-c]pyridin-6-ylmethanamine](/img/structure/B12994378.png)
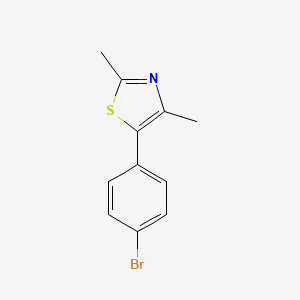
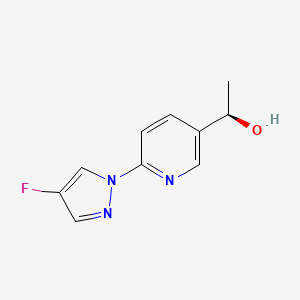
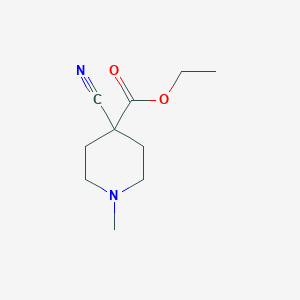

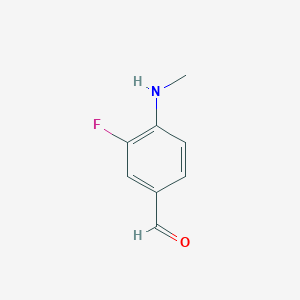
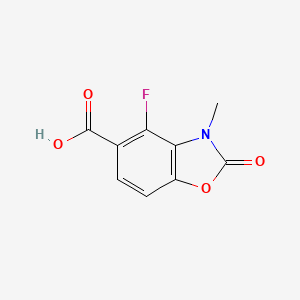

![tert-Butyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12994430.png)
